GSK503 is a potent and selective small molecule inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2). [, ] This enzyme plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with gene silencing. [, ] GSK503's ability to inhibit EZH2 makes it a valuable tool for investigating the role of EZH2 in various biological processes, particularly in the context of cancer and immune regulation.
GSK503 is a small molecule compound that has been identified as a selective inhibitor of the histone methyltransferase enhancer of zeste homolog 2. This compound is part of the broader category of epigenetic modulators, specifically targeting the polycomb repressive complex 2. GSK503 has garnered attention for its potential therapeutic applications in cancer treatment, particularly in melanoma and other malignancies where EZH2 is implicated in tumor progression and resistance to therapies.
GSK503 was developed by GlaxoSmithKline and is classified as an epigenetic therapy agent. It functions primarily as a histone methyltransferase inhibitor, specifically inhibiting the enzymatic activity of EZH2, which is known to catalyze the trimethylation of lysine 27 on histone 3 (H3K27me3). This modification is crucial for gene silencing and chromatin remodeling, making GSK503 a significant player in cancer epigenetics.
The synthesis of GSK503 involves several steps typical of small molecule drug development. While specific proprietary details are not publicly disclosed, compounds like GSK503 are generally synthesized through:
Technical details regarding the specific synthetic route for GSK503 remain proprietary, but it likely involves standard organic chemistry techniques such as coupling reactions and purification processes.
GSK503's molecular structure can be represented by its chemical formula and structural representation. The compound typically features:
GSK503 primarily undergoes reactions relevant to its interaction with biological targets rather than classical chemical reactions seen in organic synthesis. The key reaction involves:
The mechanism by which GSK503 exerts its effects can be summarized as follows:
GSK503 exhibits several physical and chemical properties that are relevant for its function as a therapeutic agent:
GSK503 has significant scientific applications primarily in cancer research:
Epigenetic dysregulation is a hallmark of cancer, with histone modifications playing a pivotal role in controlling gene expression programs. Enhancer of Zeste Homolog 2 (EZH2) serves as the catalytic subunit of Polycomb Repressive Complex 2 (PRC2), which silences target genes through trimethylation of histone H3 at lysine 27 (H3K27me3). This repressive mark compacts chromatin architecture, preventing transcription of tumor suppressor genes including CDKN1A (p21), CDKN2A (p16), and DAB2IP [2] [8]. EZH2-mediated silencing enables unchecked cellular proliferation, differentiation blockade, and metastatic progression across diverse malignancies.
EZH2 dysregulation occurs via distinct mechanisms in different cancers:
Table 1: EZH2 Alterations in Human Cancers
Cancer Type | Alteration Mechanism | Key Target Genes Silenced | Clinical Impact |
---|---|---|---|
Lymphoma (DLBCL/FL) | Y641 SET domain mutations | CDKN1A, PRDM1 | Enhanced H3K27me3, proliferation |
Prostate Cancer | Overexpression (70% cases) | DAB2IP, p16, E-Cadherin | Metastasis, castration resistance |
Breast Cancer | Overexpression (30-60%) | RAD51, RUNX3, FOXC1 | Therapy resistance, poor survival |
Melanoma | Overexpression | p21/CDKN1A, DCK | Metastasis, immune evasion |
Lynch Syndrome | Epigenetic dysregulation | Immune checkpoint genes | Colorectal cancer development |
Beyond canonical PRC2-dependent gene silencing, EZH2 exhibits non-catalytic oncogenic functions. In castration-resistant prostate cancer, phosphorylated EZH2 directly binds and activates transcription factors like androgen receptor (AR) and STAT3, independent of its methyltransferase activity [2] [4]. This functional versatility establishes EZH2 as a master regulator of oncogenic programs.
GSK503 (CAS 1346572-63-1) is a potent, selective small-molecule inhibitor of EZH2 methyltransferase activity, structurally optimized from the chemical scaffold of pyridone-based compounds like GSK126 and GSK343. With molecular formula C₃₁H₃₈N₆O₂ and molecular weight 526.67 g/mol, it belongs to the class of S-adenosylmethionine-competitive inhibitors that bind the EZH2 catalytic SET domain [1] [6]. Biochemical assays demonstrate picomolar to low nanomolar inhibitory potency against both wild-type and mutant EZH2:
Table 2: Molecular and Biochemical Profile of GSK503
Property | Characteristic | Experimental Validation |
---|---|---|
Chemical Class | Pyridone-based inhibitor | Structural analog of GSK126/343 |
CAS Number | 1346572-63-1 | MedChemExpress, Selleckchem [1] [6] |
Molecular Formula | C₃₁H₃₈N₆O₂ | High-resolution mass spectrometry |
Primary Target | EZH2 SET domain | Competitive binding assays |
Selectivity | >200-fold vs EZH1, >4000-fold vs other HMTs | Kinome profiling [1] [10] |
Solubility | 100 mg/mL in DMSO | Pharmacokinetic studies |
The compound’s structural design features a pyridone moiety that mimics the adenine ring of S-adenosylmethionine (SAM), the methyl donor substrate. This enables competitive displacement from the SAM-binding pocket, directly inhibiting methyl group transfer [6]. GSK503 effectively reduces global H3K27me3 levels in cellular assays at low nanomolar concentrations (IC₅₀ = 8 nM in DLBCL cell lines) with minimal off-target effects against histone acetyltransferases or kinases [6] [10].
The therapeutic rationale for GSK503 centers on reversing EZH2-mediated epigenetic silencing and modulating tumor-immune interactions. Preclinical evidence demonstrates three key anticancer mechanisms:
Direct Tumor Growth Suppression:In DLBCL models, GSK503 (150 mg/kg i.p. daily) induced dose-dependent tumor regression in SUDHL4 and SUDHL6 xenografts by reactivating PRC2-silenced tumor suppressors. Combining GSK503 with BCL2 inhibitors (ABT737, Obatoclax) enhanced growth inhibition by 40-60% compared to monotherapy [1] [6]. Melanoma models showed GSK503 virtually abolished lung metastasis by inhibiting EMT regulators like Vimentin and upregulating E-cadherin [1] [2].
Immune Microenvironment Reprogramming:In Lynch syndrome mouse models, 9-week GSK503 prophylaxis:
These mechanisms position GSK503 as a multifaceted epigenetic therapy with potential applications spanning from monotherapy in EZH2-driven lymphomas to chemoprevention in high-risk Lynch syndrome patients. Its ability to enhance tumor immunogenicity and reverse adaptive resistance provides a compelling rationale for combination with checkpoint inhibitors and cellular immunotherapies [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7